molecular formula C15H20N2O B5085520 1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole

1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole

Cat. No. B5085520
M. Wt: 244.33 g/mol
InChI Key: MOWXKVLGLKIYPZ-UHFFFAOYSA-N
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Description

1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain. Activation of this receptor leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This results in improved cognitive function, increased attention, and enhanced memory.
Biochemical and Physiological Effects:
1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine and other neurotransmitters, which leads to improved cognitive function and memory. It also has anti-inflammatory properties and has been shown to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole is a useful tool for studying the role of the α7 nAChR in various neurological and psychiatric disorders. Its selectivity for this receptor makes it a valuable tool for investigating the specific effects of α7 nAChR activation. However, its potency and efficacy may vary depending on the experimental conditions, and it may not be suitable for all types of experiments.

Future Directions

Future research on 1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole could focus on its potential therapeutic applications in various neurological and psychiatric disorders. It could also investigate the mechanisms underlying its effects on cognitive function, memory, and inflammation. Additionally, further studies could explore the potential of 1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole as a tool for studying the α7 nAChR in various experimental models.

Synthesis Methods

1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole can be synthesized in several steps from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylphenol with 4-bromobutanol to form 4-(2,5-dimethylphenoxy)butanol. This intermediate is then converted into 1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole by reacting it with imidazole in the presence of a base.

Scientific Research Applications

1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive performance in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a potential treatment for depression, anxiety, and pain.

properties

IUPAC Name

1-[4-(2,5-dimethylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-13-5-6-14(2)15(11-13)18-10-4-3-8-17-9-7-16-12-17/h5-7,9,11-12H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXKVLGLKIYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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